molecular formula C17H21N3O2S B12262463 N-cyclopropyl-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide

N-cyclopropyl-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide

Cat. No.: B12262463
M. Wt: 331.4 g/mol
InChI Key: NYTODXZKYQYZLK-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide is a complex organic compound that features a benzothiazole ring, a morpholine ring, and a cyclopropyl group

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-cyclopropyl-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide

InChI

InChI=1S/C17H21N3O2S/c1-10-3-4-11(2)15-14(10)19-17(23-15)20-7-8-22-13(9-20)16(21)18-12-5-6-12/h3-4,12-13H,5-9H2,1-2H3,(H,18,21)

InChI Key

NYTODXZKYQYZLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCOC(C3)C(=O)NC4CC4

Origin of Product

United States

Preparation Methods

The synthesis of N-cyclopropyl-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Morpholine Ring Formation: The morpholine ring can be synthesized through a cyclization reaction involving an appropriate diol and ammonia or an amine.

    Final Coupling: The final step involves coupling the benzothiazole derivative with the morpholine derivative under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

N-cyclopropyl-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl group to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-cyclopropyl-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzothiazole ring is known to interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

N-cyclopropyl-4-(4,7-dimethyl-1,3-benzothiazol-2-yl)morpholine-2-carboxamide can be compared with other benzothiazole derivatives, such as:

    Benzothiazole: A simpler compound with a benzothiazole ring, used in various chemical and biological applications.

    2-Aminobenzothiazole: Known for its use in the synthesis of dyes and pharmaceuticals.

    Benzothiazole-2-thiol: Used in the rubber industry as a vulcanization accelerator.

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in simpler benzothiazole derivatives.

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